N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety substituted with a 4-fluoro-2-methylphenyl group. The thiadiazole ring is further functionalized with a 2-methylbenzamide group.
Properties
IUPAC Name |
N-[3-[1-(4-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-11-6-4-5-7-15(11)19(28)23-20-22-18(25-29-20)17-13(3)27(26-24-17)16-9-8-14(21)10-12(16)2/h4-10H,1-3H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTORGVZGFJTNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide, commonly referred to as G193-0432, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of G193-0432 is with a molecular weight of 404.44 g/mol. The compound features a triazole ring and a thiadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN6O2S |
| Molecular Weight | 404.44 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antimicrobial properties. For instance, studies show that compounds with similar structural features to G193-0432 exhibit activity against various bacterial strains such as Escherichia coli and Bacillus subtilis . The presence of hydrophobic groups in these compounds enhances their interaction with microbial membranes, leading to increased efficacy.
Anticancer Properties
The anticancer potential of thiadiazole and triazole derivatives has been well documented. Compounds similar to G193-0432 have demonstrated cytotoxic effects against several cancer cell lines. For example, thiazole-bearing compounds have shown IC50 values in the low micromolar range against human cancer cell lines . This suggests that G193-0432 may also possess significant anticancer activity.
The mechanism by which G193-0432 exerts its biological effects may involve the inhibition of key enzymes or pathways critical for cell survival and proliferation. For instance, triazole derivatives have been shown to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis . Additionally, the presence of the thiadiazole moiety may enhance interaction with cellular targets involved in apoptosis signaling pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. G193-0432 was tested alongside other compounds, revealing promising results in inhibiting bacterial growth at concentrations as low as 25 μg/mL .
Study 2: Cytotoxicity Assessment
In another investigation focused on anticancer activity, G193-0432 was subjected to MTT assays against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Study 3: Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between G193-0432 and its potential targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer metabolism and microbial resistance mechanisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- N-{3-[1-(3-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide (CAS 931335-55-6): Differs in the fluorine position (3-fluoro vs. 4-fluoro) and substitution on the benzamide (methoxy vs. methyl). The methoxy group may enhance solubility but reduce lipophilicity compared to the methyl group .
- Compounds 9a–e () : These feature triazole-thiazole-acetamide scaffolds with aryl substituents (e.g., phenyl, 4-fluorophenyl, 4-bromophenyl). Unlike the target compound, they lack the thiadiazole-benzamide linkage, which may alter binding specificity .
- Compounds 8a–c () : Thiadiazole derivatives with pyridinyl or nicotinic ester substituents. For example, 8a includes a 5-acetyl-6-methylpyridinyl group, which introduces additional hydrogen-bonding sites absent in the target compound .
Table 1: Structural and Physical Properties Comparison
Spectroscopic and Analytical Data
- IR Spectroscopy: The target compound’s benzamide group would exhibit a C=O stretch near 1660–1680 cm⁻¹, consistent with 9a–e (1663–1682 cm⁻¹) .
- NMR Spectroscopy :
- The 4-fluoro-2-methylphenyl group in the target compound would show distinct aromatic signals (e.g., doublets for fluorine-coupled protons), similar to CAS 931335-55-6 .
- Methyl groups on the triazole and benzamide moieties would resonate as singlets near δ 2.5–3.0 ppm, as seen in 8a (δ 2.49, 2.63 ppm) .
Q & A
Q. What are the most effective synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution and cyclization. Key intermediates, such as 1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole and 1,2,4-thiadiazole derivatives, are synthesized first. For example:
- Triazole Formation : React 4-fluoro-2-methylaniline with sodium azide and acetylene derivatives under Cu(I)-catalyzed "click chemistry" conditions to form the triazole core .
- Thiadiazole Coupling : Use K₂CO₃ in DMF as a base and solvent to facilitate nucleophilic substitution between the triazole intermediate and thiadiazole precursors (e.g., thiols or chlorides) .
- Optimization : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating, improving yields to >75% .
Q. What spectroscopic methods are critical for confirming the compound’s structural integrity?
- ¹H/¹³C NMR : Identify substituents on the triazole and thiadiazole rings (e.g., fluorophenyl methyl groups at δ 2.3–2.5 ppm for CH₃ and δ 7.1–7.4 ppm for aromatic protons) .
- LC-MS : Confirm molecular weight (expected [M+H]⁺ ~490–500 Da) and detect impurities .
- FTIR : Verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide moiety) .
Q. How can initial biological activity screening be designed for this compound?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (minimum inhibitory concentration) protocols .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Evaluate kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substitution Patterns : Replace the 4-fluoro-2-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess effects on bioactivity .
- Heterocycle Variation : Swap the thiadiazole ring with oxadiazole or pyrazole to study ring electronegativity impacts .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity to targets like EGFR or COX-2 .
Q. How can contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be resolved?
- Metabolic Stability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .
- Solubility Optimization : Use co-solvents (e.g., PEG 400) or prodrug strategies (e.g., esterification of the benzamide) to enhance bioavailability .
- Formulation Studies : Develop nanoparticle encapsulation (e.g., PLGA nanoparticles) to improve tissue penetration .
Q. What strategies mitigate low yields during scale-up synthesis?
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Reaction Solvent : Replace DMF with acetonitrile or THF to avoid side reactions at elevated temperatures .
- Workflow Automation : Implement flow chemistry for precise control of reaction parameters (e.g., temperature, residence time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
